molecular formula C27H44O3 B192353 Secalciferol CAS No. 55721-11-4

Secalciferol

Cat. No.: B192353
CAS No.: 55721-11-4
M. Wt: 416.6 g/mol
InChI Key: FCKJYANJHNLEEP-AOWQBJNISA-N
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Description

Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a physiologically active metabolite of vitamin D. It plays a crucial role in the regulation of calcium metabolism, bone health, and various cellular processes. This compound is involved in the synthesis of osteocalcin, a protein essential for bone mineralization, and has been suggested to be an important hormone for bone fracture healing .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Secalciferol is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with enzymes such as 25-hydroxyvitamin D3-24-hydroxylase, which converts 25-hydroxyvitamin D3 to this compound. This compound also interacts with proteins like the vitamin D receptor, which mediates its effects on gene expression. These interactions are essential for maintaining calcium and phosphate balance in the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the synthesis of osteocalcin, a protein involved in bone formation. It also affects the proliferation and differentiation of osteoblasts, the cells responsible for bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound forms a complex with the retinoid X receptor. This complex then binds to vitamin D response elements in the DNA, leading to the transcription of target genes. These genes are involved in calcium and phosphate homeostasis, bone metabolism, and immune function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can enhance bone mineral density and improve bone strength. Its effects may diminish over time if not administered consistently .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes bone formation and improves calcium absorption. At high doses, it can lead to hypercalcemia, a condition characterized by elevated calcium levels in the blood. This can result in adverse effects such as kidney stones and calcification of soft tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the steroid biosynthesis pathway. It is synthesized from 25-hydroxyvitamin D3 by the enzyme 25-hydroxyvitamin D3-24-hydroxylase. This compound can be further metabolized to other active forms of vitamin D, which play roles in calcium and phosphate homeostasis .

Transport and Distribution

This compound is transported in the blood bound to vitamin D-binding protein. It is distributed to various tissues, including the bones, kidneys, and intestines. In the cells, this compound binds to the vitamin D receptor, which facilitates its transport to the nucleus where it exerts its effects on gene expression .

Subcellular Localization

This compound is primarily localized in the nucleus of cells, where it binds to the vitamin D receptor. This localization is crucial for its function in regulating gene expression. This compound may also be found in the cytoplasm, where it can interact with other proteins and enzymes involved in calcium and phosphate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Secalciferol can be synthesized through the hydroxylation of cholecalciferol (vitamin D3)This hydroxylation is typically carried out using specific enzymes or chemical reagents under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced through a combination of chemical synthesis and biotechnological processes. The production involves the use of microbial fermentation to produce the necessary intermediates, followed by chemical modifications to achieve the final product. The process is optimized to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Secalciferol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which may have different biological activities and applications .

Scientific Research Applications

Secalciferol has a wide range of scientific research applications:

Comparison with Similar Compounds

Secalciferol is unique among vitamin D metabolites due to its specific hydroxylation pattern. Similar compounds include:

    Calcitriol (1,25-dihydroxyvitamin D3): The most active form of vitamin D, primarily involved in calcium and phosphate regulation.

    Cholecalciferol (vitamin D3): The precursor of active vitamin D metabolites, synthesized in the skin upon exposure to sunlight.

    Ergocalciferol (vitamin D2): A plant-derived form of vitamin D, used in dietary supplements.

This compound’s distinct hydroxylation at the 24th and 25th positions differentiates it from other vitamin D metabolites, providing unique biological functions and therapeutic potential .

Properties

CAS No.

55721-11-4

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1

InChI Key

FCKJYANJHNLEEP-AOWQBJNISA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Key on ui other cas no.

55721-11-4
40013-87-4

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard

Synonyms

(24R)-24,25-Dihydroxyvitamin D3
24,25 Dihydroxycholecalciferol
24,25 Dihydroxyvitamin D 3
24,25 Dihydroxyvitamin D3
24,25-Dihydroxycholecalciferol
24,25-Dihydroxyvitamin D 3
24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer
24,25-Dihydroxyvitamin D3
24R,25 Dihydroxycholecalciferol
24R,25-Dihydroxycholecalciferol
Dihydroxyvitamin D3, 24,25

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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